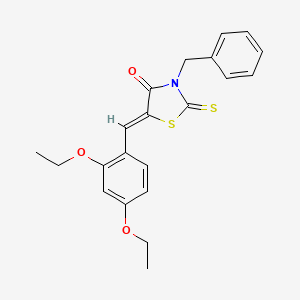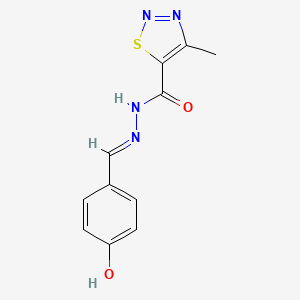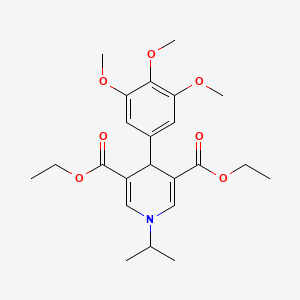![molecular formula C17H15FN4O3S B6021789 N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6021789.png)
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea” is a chemical compound with the molecular formula C17H15FN4O3S . It has an average mass of 374.389 Da and a monoisotopic mass of 374.084900 Da . This compound is related to 5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine, which has a molecular weight of 225.25 .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazol-2-yl group attached to a 2-fluorophenoxy)methyl group and a 2-methoxyphenyl urea group . The InChI code for this compound is 1S/C9H8FN3OS/c10-6-3-1-2-4-7 (6)14-5-8-12-13-9 (11)15-8/h1-4H,5H2, (H2,11,13) .Physical And Chemical Properties Analysis
This compound has a melting point of 141-143 degrees Celsius . It is a powder at room temperature .作用機序
The mechanism of action of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea 1 is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including tyrosine kinases and phosphodiesterases. Inhibition of these enzymes may lead to the downregulation of signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory disorders. Additionally, this compound 1 has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
Compound 1 has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Additionally, N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea 1 has been shown to have good selectivity for its target enzymes, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea 1. One direction is the development of new analogs with improved potency and selectivity. Another direction is the investigation of the effects of this compound 1 on other cellular processes, such as apoptosis and autophagy. Additionally, the use of this compound 1 in combination with other drugs may lead to new therapeutic approaches for the treatment of diseases such as cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound 1 is a novel small molecule with potential applications in scientific research. Its synthesis method has been optimized to increase yield and reduce the number of steps required. It has been shown to have inhibitory effects on several enzymes, including tyrosine kinases and phosphodiesterases. Its biochemical and physiological effects include inhibition of cancer cell growth and reduction of inflammation. Compound 1 has several advantages and limitations for lab experiments, and future directions for its study include the development of new analogs and investigation of its effects on other cellular processes.
合成法
The synthesis of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea 1 involves several steps. The starting material is 2-fluorobenzyl alcohol, which is reacted with thiosemicarbazide to form the thiosemicarbazone intermediate. The intermediate is then reacted with 2-methoxyphenyl isocyanate to form the desired this compound 1. This method has been optimized to increase the yield of this compound 1 and to reduce the number of steps required for its synthesis.
科学的研究の応用
Compound 1 has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on several enzymes, including tyrosine kinases and phosphodiesterases. These enzymes are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of these enzymes by N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea 1 may lead to new therapeutic approaches for the treatment of diseases such as cancer and inflammatory disorders.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c1-24-14-9-5-3-7-12(14)19-16(23)20-17-22-21-15(26-17)10-25-13-8-4-2-6-11(13)18/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOVAXGUNXRFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-imidazol-1-yl)-N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine](/img/structure/B6021712.png)
![2-[1-(3-bromo-4-fluorobenzyl)-2-piperidinyl]ethanol](/img/structure/B6021714.png)


![2-[3-(4-chlorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6021734.png)
![N-[(4-nitrophenyl)sulfinyl]benzamide](/img/structure/B6021741.png)

![1-[2-methyl-2-(4-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B6021760.png)
![3-[2-(2,2-diallyl-1-piperidinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6021766.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6021773.png)

![2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6021776.png)

![2-(2-amino-6-methyl-4-pyrimidinyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6021808.png)